EGDMA synthesis via esterification of methacrylic acid
EGDMA synthesis via esterification of methacrylic acid
An In-depth Technical Guide on the Synthesis of Ethylene (B1197577) Glycol Dimethacrylate (EGDMA) via Esterification of Methacrylic Acid
Introduction
Ethylene glycol dimethacrylate (EGDMA) is a difunctional monomer widely utilized as a crosslinking agent in the synthesis of polymers.[1] Its ability to form three-dimensional polymer networks makes it a critical component in the production of hydrogels, dental resins, composites, and various specialty plastics.[2][3] The primary and most common industrial method for producing EGDMA is the direct esterification of methacrylic acid with ethylene glycol.[1]
This technical guide provides a comprehensive overview of the synthesis of EGDMA through this esterification route. It details the experimental protocols, explores the influence of various catalysts, summarizes key reaction parameters, and outlines the standard methods for product characterization. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development who require a detailed understanding of this fundamental chemical process.
Reaction Pathway
The synthesis of EGDMA involves the condensation reaction of two equivalents of methacrylic acid with one equivalent of ethylene glycol.[1] The reaction is typically catalyzed by a strong acid and results in the formation of the diester, EGDMA, and two equivalents of water as a byproduct.[1]
Caption: Chemical equation for the acid-catalyzed esterification of methacrylic acid with ethylene glycol.
Experimental Protocols
General Synthesis Procedure
The following protocol is a generalized procedure based on common laboratory practices for the synthesis of EGDMA.[4]
Materials and Reagents:
-
Methacrylic Acid (MA)
-
Ethylene Glycol (EG)
-
Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium Carbonate (Na₂CO₃) solution (5%)
-
Sodium Chloride (NaCl) solution (5%)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Nitrogen (N₂) gas
Apparatus:
-
250 mL three-necked round-bottom flask
-
Condenser with a water remover (e.g., Dean-Stark apparatus)
-
Thermometer
-
Magnetic stirrer and stir bar
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Heating mantle
-
Separatory funnel
-
Vacuum filtration setup or rotary evaporator
Procedure:
-
Setup: The three-necked flask is equipped with a condenser/water remover, a thermometer, and a nitrogen inlet. The setup is placed on a magnetic stirrer with a heating mantle.
-
Charging Reactants: The flask is charged with methacrylic acid (e.g., 1.1 mol), ethylene glycol (e.g., 0.5 mol), a polymerization inhibitor like hydroquinone (e.g., 0.002 mol), and a catalytic amount of sulfuric acid (e.g., 0.5% by weight).[4]
-
Reaction: The mixture is heated to approximately 110°C under a nitrogen atmosphere while stirring.[4] The reaction progress is monitored by collecting the water byproduct in the water remover.
-
Completion and Cooling: The reaction is typically stopped once the theoretical amount of water has been collected. The reaction mixture is then allowed to cool to room temperature.
-
Purification:
-
The crude product is transferred to a separatory funnel and washed three times with a 5% sodium carbonate solution to neutralize the acid catalyst and remove unreacted methacrylic acid.[4]
-
Subsequently, it is washed twice with a 5% sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous phase.[4]
-
A final wash is performed with distilled water.
-
The separated organic layer is dried over anhydrous magnesium sulfate.[4]
-
The drying agent is removed by filtration.
-
-
Final Product: The purified liquid is further dried under reduced pressure at around 50°C for 2 hours to remove any residual volatiles, yielding the final EGDMA product.[4] The gravimetric yield is then determined.[4]
Experimental Workflow Diagram
Caption: A typical workflow for the laboratory synthesis and purification of EGDMA.
Catalysis and Reaction Conditions
The choice of catalyst is crucial for achieving high conversion rates and selectivity in the esterification of methacrylic acid. While conventional mineral acids are effective, research has explored various alternatives to improve efficiency and ease of separation.
Catalyst Performance
Strong acids are typically used to catalyze the esterification. Heteropolyacids (HPAs) like silicotungstic acid (STA) and phosphotungstic acid (PTA) have demonstrated higher activity compared to conventional mineral acids and other catalysts.[5][6] A transesterification route using a lithium amide and lithium chloride catalyst system has also been developed as an alternative to direct esterification.[7]
| Catalyst Type | Specific Catalyst | Relative Performance/Conversion | Reference |
| Mineral Acid | Sulfuric Acid (H₂SO₄) | ~53% conversion after 300 min at 353 K.[6] | [4][6] |
| Mineral Acid | Boron Trifluoride (BF₃) | Lower conversion than H₂SO₄ and HPAs.[6] | [6] |
| Organic Acid | p-Toluenesulfonic acid (PTSA) | Lower activity compared to H₂SO₄ and HPAs.[6] | [5][6] |
| Heteropolyacid (HPA) | Silicotungstic Acid (STA) | ~65% conversion after 300 min at 353 K; higher activity than H₂SO₄.[6] | [5][6] |
| Heteropolyacid (HPA) | Phosphotungstic Acid (PTA) | Higher activity than mineral acids.[5][6] | [5][6] |
| Transesterification | Lithium Amide (LiNH₂) + Lithium Chloride (LiCl) | Enables high purity product via transesterification of ethylene glycol with a methacrylate (B99206) ester.[7] | [7] |
Summary of Reaction Parameters
The yield and purity of EGDMA are highly dependent on the reaction conditions. The molar ratio of reactants, temperature, and choice of catalyst and inhibitor are key parameters that must be optimized.
| Parameter | Value/Condition | Purpose/Note | Reference |
| Molar Ratio (MA:EG) | 2.2 : 1 (or 1.1 mol : 0.5 mol) | A slight excess of methacrylic acid can drive the reaction towards completion. | [4] |
| Catalyst | Sulfuric Acid (H₂SO₄) | 0.5% by weight | [4] |
| Inhibitor | Hydroquinone | ~0.25 g for a 1.6 mol total reactant scale | Prevents premature polymerization of the methacrylate groups. |
| Temperature | 110°C (383 K) | Balances reaction rate with minimizing side reactions and polymerization. | [4] |
| Atmosphere | Nitrogen | An inert atmosphere prevents oxygen-induced polymerization. | [4] |
| Yield | 93.5% (gravimetric) | Achieved under the specified conditions. | [4] |
Product Characterization
After synthesis and purification, the identity and purity of the EGDMA product must be confirmed through various analytical techniques.
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in the EGDMA molecule.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~2937 | C-H stretching (alkyl groups -CH₃, -CH₂) | [4] |
| ~1719 | C=O stretching (carbonyl in the ester) | [4] |
| ~1633 | C=C stretching (alkene in methacrylate) | [4] |
| ~1163 | C-O stretching (ester linkage) | [4] |
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: ¹H-NMR provides detailed structural information by identifying the chemical environment of the protons in the molecule.
| Chemical Shift (δ, ppm) | Number of Protons | Assignment | Reference |
| 6.2 | 2H | Protons of the vinyl group (=CH₂) | [4] |
| 5.6 | 2H | Protons of the vinyl group (=CH₂) | [4] |
| 4.5 | 4H | Protons of the ethylene glycol bridge (-OCH₂CH₂O-) | [4] |
| 1.9 | 6H | Protons of the two methyl groups (-CH₃) | [4] |
Physical and Thermal Properties
The physical properties of the synthesized product are compared against known values for pure EGDMA. Thermal analysis can confirm its boiling point and thermal stability.[4]
| Property | Value | Reference |
| Appearance | Colorless viscous liquid | [1] |
| Density | 1.051 g/mL | [1] |
| Boiling Point | 98-100 °C (at 5 mmHg) | [1] |
| 201.5 °C (abrupt weight loss observed in TGA) | [4] | |
| Melting Point | -40 °C | [1] |
| Molar Mass | 198.218 g·mol⁻¹ | [1] |
Conclusion
The synthesis of ethylene glycol dimethacrylate via the direct esterification of methacrylic acid is a well-established and efficient method. Success relies on the careful control of reaction parameters, including the molar ratio of reactants, temperature, and the use of an effective acid catalyst and polymerization inhibitor. Heteropolyacids have emerged as highly active catalysts for this transformation.[6][8] Following the reaction, a thorough purification process involving neutralization and washing is essential to obtain a high-purity product.[4] The identity and quality of the synthesized EGDMA are then reliably confirmed using standard characterization techniques such as FTIR and ¹H-NMR spectroscopy.[4]
References
- 1. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities | MDPI [mdpi.com]
- 4. ikm.org.my [ikm.org.my]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
